molecular formula C8H20NO2P B14504465 Ethyl N,N,P-triethylphosphonamidate CAS No. 63842-89-7

Ethyl N,N,P-triethylphosphonamidate

Cat. No.: B14504465
CAS No.: 63842-89-7
M. Wt: 193.22 g/mol
InChI Key: SVTVZWSEIURGHA-UHFFFAOYSA-N
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Description

Ethyl N,N,P-triethylphosphonamidate is a chemical compound that belongs to the class of phosphonamidates These compounds are characterized by the presence of a phosphorus-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N,P-triethylphosphonamidate typically involves the reaction of triethylphosphite with an appropriate amine under controlled conditions. One common method involves the use of ethyl bromoacetate as a mediator, which facilitates the formation of the phosphonamidate bond under mild conditions without the need for metal catalysts or oxidants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonates.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonates, phosphines, and substituted phosphonamidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N,N,P-triethylphosphonamidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N,N,P-triethylphosphonamidate involves its interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various biochemical reactions, influencing molecular pathways and cellular processes. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Ethyl N,N,P-triethylphosphonamidate is unique due to its specific ethyl substituents, which confer distinct chemical properties and reactivity compared to other phosphonamidates. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

63842-89-7

Molecular Formula

C8H20NO2P

Molecular Weight

193.22 g/mol

IUPAC Name

N-[ethoxy(ethyl)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10,8-4)11-7-3/h5-8H2,1-4H3

InChI Key

SVTVZWSEIURGHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(CC)OCC

Origin of Product

United States

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